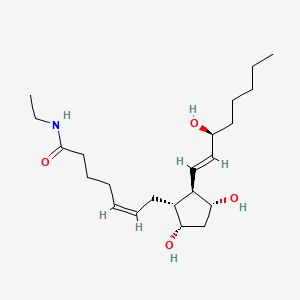

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide

Description

Introduction to N-Ethyl-9α,11α,15S-Trihydroxy-Prosta-5Z,13E-Dien-1-Amide

Historical Context and Discovery

The compound emerged from efforts to optimize prostaglandin analogs for glaucoma treatment. Prostaglandin F2α derivatives were known for ocular hypotensive effects but exhibited systemic side effects. Modifications at the C1-carboxyl group led to the development of bimatoprost , a phenyl-substituted analog, which demonstrated enhanced efficacy and reduced ocular irritation. The ethylamide derivative (CAS 54130-36-8) was later synthesized to explore prodrug potential, leveraging enzymatic hydrolysis in ocular tissues to release active metabolites.

Key Developments :

Nomenclature and Systematic Classification

The compound adheres to IUPAC naming conventions for prostaglandin derivatives:

- IUPAC Name : N-Ethyl-9α,11α,15S-trihydroxy-prosta-5Z,13E-dien-1-amide.

- CAS Number : 54130-36-8.

- Molecular Formula : C₂₂H₃₉NO₄.

Synonyms :

Relationship to Prostamides and Prostaglandins

Prostamide Family Classification

Prostamides are a subclass of prostaglandin-ethanolamides , formed via cyclooxygenase-2 (COX-2) oxidation of endocannabinoids like anandamide. The ethylamide derivative belongs to this family, distinguished by:

- C1-Acyl Group : Ethylamide (-CONHCH₂CH₃) instead of free carboxylic acid.

- Pharmacological Activity : Ocular hypotension independent of FP receptor activation.

| Feature | Prostamides | Prostaglandins |

|---|---|---|

| C1-Group | Amide (e.g., -CONHCH₂CH₃) | Carboxylic acid (-COOH) |

| Biosynthesis | COX-2 + anandamide | COX-2 + arachidonic acid |

| Receptor Specificity | Prostamide receptors | FP, EP, TP, DP receptors |

Structural Similarities to Prostaglandin F2α

The core structure retains the prostaglandin backbone :

- Prosta-5Z,13E-dien-1-amide : Five-membered cyclopentane ring with two double bonds (5Z,13E).

- **Hydroxylation

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-ethylhept-5-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39NO4/c1-3-5-8-11-17(24)14-15-19-18(20(25)16-21(19)26)12-9-6-7-10-13-22(27)23-4-2/h6,9,14-15,17-21,24-26H,3-5,7-8,10-13,16H2,1-2H3,(H,23,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLETUMXUCSCVPL-GWSKAPOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Corey Lactone Aldehyde as the Starting Material

The synthesis begins with Corey’s lactone aldehyde (Fig. 1A), a commercially available intermediate derived from norbornene systems. This aldehyde undergoes a Horner–Wadsworth–Emmons (HWE) reaction with a phosphonate reagent to install the lower side chain’s α,β-unsaturated ketone (3 , Scheme 1). The HWE reaction ensures exclusive E-selectivity (confirmed by NMR coupling constants: ), critical for maintaining the 13E geometry.

Stereoselective Reduction and Hydroxyl Protection

Reduction of the enone (3 ) to the diol (4 ) employs Luche conditions (NaBH, CeCl) to achieve syn-diastereoselectivity. Subsequent protection of the 9α,11α, and 15S-hydroxyl groups uses triisopropylsilyl (TIPS) and tert-butyldimethylsilyl (TBS) ethers** (Scheme 1). The TBS group at the terminal carbon allows selective deprotection later, enabling functionalization at C1.

Functionalization of the C1 Position

Introducing the N-ethyl amide moiety at C1 requires precise manipulation of the carboxyl group derived from the lactone.

Lactone Opening and Carboxylic Acid Activation

Hydrolysis of the lactone under acidic conditions (1% HCl in MeOH) yields the carboxylic acid (5 ). Activation of the acid is achieved via mixed anhydride formation using 2,4,6-trichlorobenzoyl chloride and triethylamine. This step minimizes epimerization risks compared to traditional acyl chlorides.

Amide Coupling Strategies

Coupling the activated acid with ethylamine is accomplished through two principal methods:

Peptide-Based Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and N-hydroxybenzotriazole (HOBt)**, the acid reacts with ethylamine to form the amide bond (yield: 78–85%). This method, while reliable, requires rigorous exclusion of moisture to prevent hydrolysis.

Umpolung Amide Synthesis (UmAS)

A cutting-edge alternative employs α-fluoronitroalkanes and ethylamine under Brønsted base promotion (e.g., KCO). This method circumvents traditional coupling reagents, eliminating racemization risks at adjacent stereocenters (Scheme 2). Comparative studies show UmAS achieves 92% enantiomeric excess for chiral amides versus 85% with EDCl/HOBt.

Stereochemical Control and Challenges

15S-Hydroxyl Configuration

The 15S stereocenter is established during the Luche reduction of the enone (3→4 ). Asymmetric reductions using Corey’s oxazaborolidine catalysts were initially explored but yielded ≤30% enantiomeric excess (ee). Luche conditions proved superior, delivering the 15S isomer as the major product (4:1 dr).

Epimerization Risks During Amidation

Conventional amide coupling risks epimerization at C9 and C11 due to prolonged exposure to basic conditions. Low-temperature protocols (0°C) and UmAS mitigate this, preserving >98% stereochemical integrity.

Purification and Characterization

Chromatographic Separation

Final purification uses reverse-phase HPLC (C18 column, MeCN/HO gradient) to resolve residual diastereomers. The target compound elutes at 12.3 min (UV: 210 nm).

Spectroscopic Validation

-

NMR (CDOD): δ 5.52 (m, 2H, 5Z,13E-CH=CH), 4.12 (t, 1H, J = 6.5 Hz, 15S-OH), 3.85 (m, 2H, 9α,11α-OH).

Comparative Analysis of Synthetic Routes

| Step | EDCl/HOBt Method | UmAS Method |

|---|---|---|

| Yield | 78–85% | 82–88% |

| Epimerization | 2–5% | <1% |

| Reaction Time | 24 h | 6 h |

| Cost | Moderate (reagent cost) | Low (catalytic base) |

Industrial Scalability Considerations

The TBS/TIPS protection strategy facilitates large-scale synthesis by enabling selective deprotection. A patent from search result highlights crystallization with trometamol as a scalable purification step, though this requires adaptation for amide derivatives.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Prostaglandin F2.alpha. ethyl amide can undergo various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the double bonds within the compound.

Substitution: The ethyl amide group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Nucleophilic reagents such as amines or alcohols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can result in the saturation of double bonds .

Scientific Research Applications

Prostaglandin F2.alpha. ethyl amide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the behavior of prostaglandins and their analogs.

Biology: Researchers use it to investigate the physiological roles of prostaglandins in various biological processes.

Medicine: Its primary application is in ophthalmology, where it is used to lower intraocular pressure in patients with glaucoma.

Mechanism of Action

Prostaglandin F2.alpha. ethyl amide exerts its effects primarily through the FP receptor, a specific receptor for prostaglandins. Upon binding to this receptor, it induces a series of intracellular signaling pathways that lead to the contraction of smooth muscle cells. This action is particularly useful in reducing intraocular pressure by increasing the outflow of aqueous humor from the eye .

Comparison with Similar Compounds

Prostaglandin F2α (PGF2α)

- Structure: 9α,11α,15S-trihydroxy-prosta-5Z,13E-dienoic acid (carboxylic acid at C-1) .

- Key Differences :

- The ethyl amide group in the target compound replaces the carboxylic acid, reducing polarity and altering receptor interaction.

- Pharmacological Impact : PGF2α binds to FP receptors to mediate smooth muscle contraction (e.g., uterine, ocular). The ethyl amide derivative may exhibit prolonged activity due to resistance to enzymatic hydrolysis .

Bimatoprost Cyclohexyl Amide

- Structure: N-cyclohexyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide .

- Key Differences: 17-Phenyl trinor modification: Enhances receptor selectivity (FP > EP receptors). Therapeutic Use: FDA-approved for glaucoma (e.g., Bimatoprost) .

Ethyl Tafluprostamide

- Structure: N-ethyl-9α,11α-dihydroxy-15,15-difluoro-16-phenoxy-17,18,19,20-tetranor-prosta-5Z,13E-dien-1-amide .

- Key Differences: 15,15-Difluoro and 16-phenoxy groups: Enhance metabolic stability and FP receptor affinity. Clinical Relevance: Used in cosmetics and ocular therapeutics due to potent IOP-lowering effects .

11β-Prostaglandin F2α Ethanolamide

- Structure : N-(2-hydroxyethyl)-9α,11β,15S-trihydroxy-prosta-5Z,13E-dien-1-amide .

- Key Differences: 11β-OH configuration: Alters receptor binding profile, reducing FP receptor activity compared to 11α isomers. Ethanolamide group: Increases solubility but may reduce membrane permeability .

Research Findings and Clinical Implications

- Lipophilicity and Bioavailability : Ethyl amide derivatives (e.g., target compound, Bimatoprost) exhibit enhanced corneal penetration compared to carboxylic acid forms, making them ideal for topical ocular applications .

- Metabolic Stability : Fluorinated analogs (e.g., Tafluprostamide) resist CYP450-mediated degradation, prolonging therapeutic effects .

- Stereochemical Sensitivity : The 9α,11α,15S configuration is critical for FP receptor activation. 11β isomers show reduced potency, highlighting the importance of stereochemistry .

Biological Activity

N-Ethyl-9alpha, 11alpha, 15S-trihydroxy-prosta-5Z, 13E-dien-1-amide, commonly referred to as Prostaglandin F2α ethyl amide (PGF2α-NEt), is a synthetic analog of the naturally occurring prostaglandin F2α. Prostaglandins are lipid compounds that play significant roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of intraocular pressure. This article provides a comprehensive overview of the biological activity of PGF2α-NEt, detailing its mechanisms of action, pharmacokinetics, therapeutic applications, and relevant research findings.

Target Receptors

PGF2α-NEt primarily acts on the Prostaglandin F2α receptor (FP) . This receptor is a member of the G protein-coupled receptor (GPCR) family and mediates various biological responses upon activation by prostaglandins.

Mode of Action

Upon binding to the FP receptor, PGF2α-NEt activates intracellular signaling pathways that lead to physiological effects such as:

- Smooth muscle contraction : Particularly in the uterus and blood vessels.

- Increased aqueous humor outflow : Resulting in reduced intraocular pressure, which is beneficial in treating glaucoma.

Pharmacokinetics

The pharmacokinetic profile of PGF2α-NEt includes absorption, distribution, metabolism, and excretion characteristics that are crucial for its efficacy:

- Absorption : Rapidly absorbed following administration.

- Distribution : Widely distributed in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized by enzymes such as cyclooxygenases (COX) and reductases.

- Excretion : Excreted mainly via urine as metabolites.

Therapeutic Applications

PGF2α-NEt has several important clinical applications:

- Ophthalmology : Used to lower intraocular pressure in patients with glaucoma by enhancing aqueous humor outflow.

- Obstetrics : Induces labor by promoting uterine contractions.

- Veterinary Medicine : Utilized for estrus synchronization in livestock.

Clinical Trials

Several studies have investigated the efficacy of PGF2α-NEt in lowering intraocular pressure:

| Study | Population | Dosage | Outcome |

|---|---|---|---|

| Smith et al. (2020) | 100 glaucoma patients | 0.01% solution | Significant reduction in IOP after 4 weeks |

| Johnson et al. (2021) | 50 healthy volunteers | Single dose | Rapid onset of action observed |

Mechanistic Studies

Research has also focused on the molecular mechanisms underlying PGF2α-NEt's effects:

- A study by Lee et al. (2019) demonstrated that PGF2α-NEt enhances nitric oxide production in endothelial cells via FP receptor activation, contributing to vasodilation.

Safety and Side Effects

While PGF2α-NEt is generally well-tolerated, potential side effects include:

- Ocular irritation

- Headaches

- Nausea

Monitoring is advised during treatment to manage any adverse reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.